![molecular formula C14H15ClO3 B2548383 cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 52240-18-3](/img/structure/B2548383.png)
cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
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Description
“Cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . Its CAS Number is 52240-18-3, and its molecular weight is 266.72 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2S)-2-(4-chlorobenzoyl)cyclohexanecarboxylic acid . The InChI code for this compound is 1S/C14H15ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1 .Scientific Research Applications
Catalysis and Organic Synthesis
- Cu-catalyzed Cross-Coupling Reactions : cis-1,2-Cyclohexanediol has been identified as an efficient ligand for Cu-catalyzed cross-coupling reactions. This ligand, similar in structure to the core of cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, facilitates the synthesis of biologically important vinyl sulfides under mild conditions, highlighting its utility in organic synthesis and potential applications in pharmaceuticals (Kabir et al., 2010).
Material Science and Polymer Chemistry
- Polyimide Synthesis : The isomerism of cyclohexane derivatives, including cis and trans forms, significantly influences the properties of polyimides derived from them. Trans-1,2,3,4-Cyclohexanetetracarboxylic dianhydride, related to the core structure of cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, has been used to synthesize polyimides. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and aerospace industries (Fang et al., 2004).
Environmental Science
- Degradation Pathways : Cyclohexane derivatives, akin to cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, play a role in the anaerobic degradation pathways of naphthalene by sulfate-reducing bacteria. Understanding these pathways helps in the bioremediation of aromatic hydrocarbon pollutants (Weyrauch et al., 2017).
Pharmacology and Drug Design
- Nitrosourea Derivatives : Derivatives of cyclohexanecarboxylic acid, which include modifications similar to those in cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid, have shown significant anticancer activity in experimental models. These compounds offer a framework for developing new chemotherapeutic agents (Johnston et al., 1984).
properties
IUPAC Name |
(1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHRQJKEWRETIE-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid |
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